1-(4-Isopropylphenyl)-2-methylpropan-2-ol
Description
1-(4-Isopropylphenyl)-2-methylpropan-2-ol is a tertiary alcohol characterized by a 2-methylpropan-2-ol group attached to a para-isopropyl-substituted benzene ring. Its molecular formula is C₁₂H₁₈O (calculated based on structural analogs). The isopropyl group at the para position introduces steric bulk and moderate electron-donating effects, influencing its physical and chemical properties.
Properties
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)12-7-5-11(6-8-12)9-13(3,4)14/h5-8,10,14H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMLFRCVHNLWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of 4-isopropylphenol with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylacetophenone.
Reduction: Formation of 4-isopropylphenylmethanol.
Substitution: Formation of 4-isopropylphenyl derivatives with various substituents.
Scientific Research Applications
1-(4-Isopropylphenyl)-2-methylpropan-2-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The following table compares 1-(4-Isopropylphenyl)-2-methylpropan-2-ol with analogs differing in the para-substituent on the phenyl ring:
Notes:
- Electron Effects : Electron-withdrawing groups (e.g., Cl, Br) increase the acidity of the hydroxyl group compared to electron-donating substituents (e.g., OCH₃, isopropyl) .
- Steric Effects : The isopropyl group in the target compound may hinder reactions at the hydroxyl group due to steric hindrance.
Functional Group Variations
Alcohol vs. Ketone Derivatives
1-(4-Ethylphenyl)-2-methylpropan-1-one (C₁₂H₁₆O, ) replaces the hydroxyl group with a ketone. Key differences:
- Polarity : The ketone is less polar than the alcohol, reducing solubility in water.
- Reactivity : Ketones undergo nucleophilic addition, whereas alcohols participate in oxidation or esterification .
Phosphonate and Urea Derivatives
Biological Activity
1-(4-Isopropylphenyl)-2-methylpropan-2-ol, also known as 4-Isopropyl-α-methylbenzyl alcohol, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H18O
- CAS Number: 2-(3-Chloro-4-fluorophenyl)azetidine
Structural Representation
The compound features an isopropyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
- Antifungal Properties : The compound has also been evaluated for its antifungal activity. In vitro assays revealed effective fungicidal activity against Candida species, with minimum fungicidal concentrations (MFC) reported at 12.5 µg/mL .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially modulating inflammatory pathways through its interaction with specific receptors .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Membrane Interaction : The lipophilic nature of the isopropyl group may facilitate the compound's penetration into cell membranes, allowing it to interact with intracellular targets.
- Enzyme Modulation : The compound may influence the activity of certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Antwerp screened a library of compounds for antifungal activity. Among these, this compound demonstrated notable efficacy against Candida albicans and Aspergillus fumigatus, with MIC values indicating strong antifungal potential .
Study 2: Anti-inflammatory Activity
In a separate investigation focusing on anti-inflammatory agents, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels in treated cells compared to controls, suggesting a potential application in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, comparative studies with similar compounds can provide insights into structure-activity relationships (SAR). Below is a summary table comparing this compound with related phenolic compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Lipophilicity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 4-Fluorophenol | Low | Moderate | Moderate |
| 3-Methylphenol | High | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
